molecular formula C20H26N4O3S B2650017 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-10-8

5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2650017
CAS No.: 886905-10-8
M. Wt: 402.51
InChI Key: IUQKGIDKOBVNIN-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Coupling with Piperidine: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine attacks an electrophilic center on the intermediate compound.

    Final Assembly: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the previously formed intermediate, typically using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and triazole rings suggests potential interactions with neurotransmitter receptors or ion channels, while the thiazole ring could interact with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

    5-((3,4-Dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Lacks the piperidine moiety, which may affect its biological activity and solubility.

    5-((3,4-Dimethoxyphenyl)(morpholin-4-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

    5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: The ethyl group is replaced with a methyl group, which may influence its steric interactions and binding affinity.

Uniqueness

The unique combination of functional groups in 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic agents.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-4-16-21-20-24(22-16)19(25)18(28-20)17(23-10-6-5-7-11-23)13-8-9-14(26-2)15(12-13)27-3/h8-9,12,17,25H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQKGIDKOBVNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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